7-Bromo-5-nitro-1H-benzimidazole
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-bromo-6-nitro-1H-benzimidazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BrN3O2/c8-5-1-4(11(12)13)2-6-7(5)10-3-9-6/h1-3H,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QVLQTTFTEFTUJE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C2=C1NC=N2)Br)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BrN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501302048 | |
| Record name | 7-Bromo-5-nitro-1H-benzimidazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501302048 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
206759-50-4 | |
| Record name | 7-Bromo-5-nitro-1H-benzimidazole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=206759-50-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 7-Bromo-5-nitro-1H-benzimidazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501302048 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Chemical Transformations of 7 Bromo 5 Nitro 1h Benzimidazole
Synthetic Routes to 7-Bromo-5-nitro-1H-benzimidazole
The construction of the this compound framework typically involves a multi-step process, beginning with the synthesis of appropriately substituted precursors, followed by the formation of the imidazole (B134444) ring.
Precursor Synthesis: Halogenated and Nitrated o-Phenylenediamines
The primary precursor for the synthesis of this compound is a halogenated and nitrated o-phenylenediamine (B120857). The synthesis of these precursors can be challenging due to the directing effects of the substituents on the benzene (B151609) ring.
One potential route involves the nitration of a bromo-substituted aniline (B41778) derivative, followed by reduction of the nitro group to an amine. For instance, the nitration of 4-bromo-2-nitroaniline (B116644) can be a key step. The reduction of a nitro group in the presence of a halogen can be achieved using various reducing agents, such as tin and hydrochloric acid or catalytic hydrogenation. orgsyn.org A process for preparing o-phenylenediamine involves the nitration of 1,4-dichlorobenzene (B42874) to 2,5-dichloro-nitrobenzene, followed by reaction with aqueous ammonium (B1175870) hydroxide (B78521) to yield 4-chloro-2-nitraniline, which is then catalytically hydrogenated. google.com
Another approach could involve the bromination of a nitrated o-phenylenediamine. However, controlling the regioselectivity of this reaction can be difficult.
Cyclization Strategies for Benzimidazole (B57391) Ring Formation
The formation of the benzimidazole ring is most commonly achieved through the condensation of an o-phenylenediamine with a one-carbon synthon. organic-chemistry.orgresearchgate.net Various reagents can serve as the C1 source, including formic acid, aldehydes, and orthoesters. organic-chemistry.orgsemanticscholar.org
A widely used method is the Phillips condensation, which involves heating the o-phenylenediamine with formic acid. organic-chemistry.org Alternatively, condensation with aldehydes in the presence of an oxidizing agent or a catalyst can yield 2-substituted benzimidazoles. rsc.org For the synthesis of the unsubstituted benzimidazole core, trimethyl orthoformate in the presence of an acid catalyst is often employed. chemicalbook.com
Table 1: Common Cyclization Strategies for Benzimidazole Synthesis
| C1 Source | Catalyst/Conditions | Reference |
|---|---|---|
| Formic Acid | Heat | organic-chemistry.org |
| Aldehydes | H2O2/HCl, rt | organic-chemistry.org |
| Aldehydes | p-Toluenesulfonic acid, grinding, solvent-free | rsc.org |
| Trimethyl orthoformate | Concentrated HCl, rt | chemicalbook.com |
| N-Substituted formamides | Zinc catalyst, poly(methylhydrosiloxane) | organic-chemistry.org |
| D-Glucose | TsOH, water | organic-chemistry.orgrsc.org |
Regioselective Introduction of Bromo and Nitro Substituents
The introduction of bromo and nitro groups at specific positions on the benzimidazole ring requires careful consideration of the directing effects of the existing substituents. Generally, direct nitration and bromination of the benzimidazole core can lead to a mixture of isomers.
One synthetic strategy involves the nitration of benzimidazole to introduce a nitro group, followed by bromination. evitachem.com The nitration of benzimidazole typically occurs at the 5(6)-position. Subsequent bromination would then be directed by both the existing nitro group and the imidazole ring.
A more controlled approach involves synthesizing the benzimidazole ring from a pre-functionalized o-phenylenediamine. For example, starting with 4-bromo-6-nitro-1,2-phenylenediamine would directly lead to the desired this compound upon cyclization with a suitable C1 synthon. The synthesis of this specific diamine precursor is a critical and often challenging step.
Theoretical analysis and experimental verification have shown that electrophilic aromatic bromination is highly regioselective. nih.gov For instance, the bromination of anisole (B1667542) with N-bromosuccinimide and silica (B1680970) gel affords exclusively the para-isomer in high yield. nih.gov This high degree of regioselectivity can be exploited in the synthesis of precursors.
Catalytic Approaches in Synthesis (e.g., Palladium-Catalyzed Reactions)
Palladium-catalyzed cross-coupling reactions have emerged as powerful tools for the synthesis of substituted benzimidazoles. acs.orgnih.gov These methods often involve the coupling of a halogenated precursor with various nucleophiles or other coupling partners. While direct palladium-catalyzed C-H functionalization of the benzimidazole ring is possible, it is more common to use palladium catalysis to construct the substituted benzimidazole from functionalized precursors. acs.orgnih.gov
For instance, a palladium-catalyzed process could be envisioned for the synthesis of a precursor to this compound, such as the coupling of a di-halogenated nitrobenzene (B124822) with an amine. Furthermore, palladium catalysts can be employed in the cyclization step itself, for example, in the reaction of N-(o-halophenyl)imidoyl chlorides with N-nucleophiles to form N-substituted benzimidazoles. acs.org
Advanced Synthesis Techniques
To improve reaction efficiency, reduce reaction times, and enhance yields, advanced synthesis techniques such as microwave-assisted synthesis have been applied to the preparation of benzimidazole derivatives.
Microwave-Assisted Synthesis Protocols
Microwave irradiation has been successfully used for the synthesis of various benzimidazole derivatives, often leading to significantly shorter reaction times and higher yields compared to conventional heating methods. eurekaselect.comdergipark.org.trresearchgate.net
A general procedure for the microwave-assisted synthesis of benzimidazoles involves the condensation of an o-phenylenediamine with a carboxylic acid or its derivative in the presence of a catalyst under microwave irradiation. eurekaselect.com For instance, the reaction of 4-nitro-o-phenylenediamine (B140028) with various carboxylic acids has been carried out under microwave irradiation to produce 5-nitro-2-substituted-1H-benzimidazoles. researchgate.netajol.info Similarly, the synthesis of 5,6-dichloro-2-(substituted-benzyl)-1H-benzimidazoles was achieved in high yields and short reaction times by reacting 4,5-dichloro-1,2-phenylenediamine with iminoester hydrochlorides under microwave irradiation. tandfonline.com
Table 2: Comparison of Conventional and Microwave-Assisted Synthesis of a Benzimidazole Derivative
| Reaction | Method | Reaction Time | Yield | Reference |
|---|---|---|---|---|
| Condensation of 4,5-dichloro-1,2-phenylenediamine and iminoester hydrochloride | Conventional Heating | Several hours | Moderate | tandfonline.com |
| Condensation of 4,5-dichloro-1,2-phenylenediamine and iminoester hydrochloride | Microwave Irradiation (65 °C, 10 min) | 10 minutes | 90% | tandfonline.com |
This demonstrates the significant advantages of using microwave-assisted protocols in the synthesis of substituted benzimidazoles.
Continuous-Flow Synthetic Methodologies
Continuous-flow chemistry is emerging as a powerful tool for the synthesis of heterocyclic compounds, offering advantages such as enhanced safety, improved heat and mass transfer, and the potential for automation. While specific literature on the continuous-flow synthesis of this compound is not abundant, the principles have been successfully applied to related structures like pyrazoles through sequential reactions in a flow system. rsc.org A hypothetical flow process for this compound could involve the reaction of a suitably substituted o-phenylenediamine with a cyclizing agent within a heated microreactor. This approach would allow for precise control over reaction parameters, potentially increasing yield and purity while minimizing reaction time compared to traditional batch methods.
Green Chemistry Principles in Benzimidazole Synthesis
Green chemistry aims to design chemical processes that minimize the use and generation of hazardous substances. chemmethod.comsphinxsai.com Conventional methods for benzimidazole synthesis often require harsh conditions, toxic solvents, and long reaction times. researchgate.net In contrast, green approaches focus on environmentally benign solvents like water, the use of recyclable catalysts, and energy-efficient methods such as microwave irradiation. researchgate.netijpdd.org
Several green strategies are applicable to the synthesis of the this compound scaffold:
Catalytic Approaches: The use of Lewis acids like lanthanide triflates (e.g., Er(OTf)₃) or zinc salts (e.g., Zn(OTf)₂) can promote the cyclization reaction under milder conditions. ijpdd.org Other catalysts, such as ammonium chloride, have also been used to facilitate the condensation of o-phenylenediamine with aldehydes economically. nih.gov
Alternative Solvents: Water is an ideal green solvent, and methodologies have been developed for benzimidazole synthesis that occur exclusively in water, eliminating the need for volatile organic solvents. sphinxsai.com Deep eutectic solvents (DES), which can act as both the reaction medium and a reagent, offer another sustainable alternative. nih.gov
Solvent-Free Conditions: Reactions can be performed under solvent-free conditions, where the reactants are absorbed onto a solid support like silica gel, reducing waste and simplifying purification. ijpdd.org
| Green Chemistry Approach | Key Features | Potential Advantages |
| Catalysis | Use of recyclable catalysts (e.g., Lanthanide triflates, Zn(OTf)₂, NH₄Cl). ijpdd.orgnih.gov | Milder reaction conditions, high yields, reduced waste. sphinxsai.comijpdd.org |
| Water as Solvent | Reactions are conducted in an aqueous medium. sphinxsai.com | Environmentally friendly, economical, simplified workup. sphinxsai.com |
| Deep Eutectic Solvents (DES) | DES acts as both solvent and reagent. nih.gov | High yields, sustainable, avoids external solvents. nih.gov |
| Solvent-Free Synthesis | Reactants are absorbed on a solid support (e.g., silica gel). ijpdd.org | Reduced environmental impact, easy product isolation. ijpdd.org |
Derivatization and Chemical Modification of this compound
The presence of three distinct reactive sites—the nitro group, the bromo substituent, and the imidazole nitrogen—makes this compound a valuable intermediate for creating diverse chemical libraries.
Functional Group Interconversions of the Nitro Moiety
The nitro group is a versatile functional group that can be transformed into various other moieties, significantly altering the molecule's electronic and pharmacological properties. The most common transformation is its reduction to an amine. This conversion is a critical step in the synthesis of many biologically active aminobenzimidazoles. researchgate.net
Reduction of Nitro to Amine: The reduction of the nitro group on the benzimidazole ring to a primary amine is a fundamental transformation. This can be achieved using various reducing agents. A classic and effective method is the Bechamp reduction, which uses iron powder in the presence of an acid like acetic acid or hydrochloric acid. Other reagents such as tin(II) chloride (SnCl₂) or catalytic hydrogenation (e.g., H₂/Pd-C) are also commonly employed. The resulting amino group can then serve as a handle for further derivatization, such as acylation or diazotization reactions.
| Reaction | Reagents and Conditions | Product |
| Nitro Reduction | Fe / CH₃COOH or SnCl₂ / HCl | 7-Bromo-5-amino-1H-benzimidazole |
Reactions at the Bromo Position (e.g., Cross-Coupling Reactions)
The bromine atom at the C7 position is an excellent handle for transition metal-catalyzed cross-coupling reactions, which are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds. youtube.com These reactions allow for the introduction of a wide array of substituents, providing a direct route to structural complexity.
Suzuki-Miyaura Coupling: This palladium-catalyzed reaction couples the bromo-benzimidazole with an organoboron reagent (e.g., an arylboronic acid) in the presence of a base. It is a highly reliable method for forming biaryl structures. researchgate.net
Buchwald-Hartwig Amination: This reaction enables the formation of a new carbon-nitrogen bond by coupling the bromo-benzimidazole with an amine, catalyzed by a palladium complex. youtube.com It is a key method for synthesizing N-aryl benzimidazole derivatives.
Heck Coupling: The Heck reaction involves the palladium-catalyzed coupling of the bromo-benzimidazole with an alkene, creating a new C-C bond and introducing an alkenyl substituent. youtube.com
Sonogashira Coupling: This reaction couples the bromo-benzimidazole with a terminal alkyne, using a palladium catalyst and a copper(I) co-catalyst, to install an alkynyl group. youtube.com
| Cross-Coupling Reaction | Coupling Partner | Catalyst System | Bond Formed |
| Suzuki-Miyaura | Arylboronic Acid (Ar-B(OH)₂) | Pd catalyst (e.g., Pd(PPh₃)₄), Base (e.g., K₂CO₃) | C-C (Aryl) |
| Buchwald-Hartwig | Amine (R₂NH) | Pd catalyst, Ligand, Strong Base (e.g., NaOtBu) | C-N |
| Heck | Alkene (R-CH=CH₂) | Pd catalyst, Base (e.g., NEt₃) | C-C (Alkenyl) |
| Sonogashira | Terminal Alkyne (R-C≡CH) | Pd catalyst, Cu(I) co-catalyst, Base | C-C (Alkynyl) |
Modifications of the Imidazole Nitrogen (N1-Substitution)
The N1-H of the imidazole ring is acidic and can be readily deprotonated and substituted, a reaction commonly referred to as N-alkylation or N-arylation. This modification is crucial for modulating the compound's properties, including solubility and biological target affinity. The reaction typically involves treating the benzimidazole with a base, such as potassium carbonate (K₂CO₃) or sodium hydride (NaH), followed by the addition of an electrophile like an alkyl halide or aryl halide. nih.gov For instance, reacting this compound with a substituted phenacyl bromide in the presence of a base like triethylamine (B128534) (NEt₃) in a suitable solvent such as acetonitrile (B52724) would yield the corresponding N1-phenacyl derivative. nih.gov
| Reaction | Reagents | Product Type |
| N-Alkylation | Alkyl Halide (e.g., CH₃I, BnBr), Base (e.g., K₂CO₃, NaH) | 1-Alkyl-7-bromo-5-nitro-1H-benzimidazole |
| N-Arylation | Aryl Halide (e.g., Ph-I), Catalyst (e.g., CuI) | 1-Aryl-7-bromo-5-nitro-1H-benzimidazole |
| N-Acylation | Acyl Chloride (e.g., CH₃COCl), Base | 1-Acyl-7-bromo-5-nitro-1H-benzimidazole |
Transformations of the Benzimidazole Core for Structural Diversity
While derivatization of existing functional groups is common, more complex transformations can alter the core heterocyclic structure itself. One such method involves the ring contraction of a larger heterocyclic system. For example, benzimidazoles can be synthesized through the base-mediated ring contraction of benzodiazepines. core.ac.uk This strategy involves the initial condensation of a substituted o-phenylenediamine with a chalcone (B49325) to form a 1,5-benzodiazepine, which, upon treatment with a base, rearranges to afford a 1,2-disubstituted benzimidazole. core.ac.uk Applying this logic, a specifically designed benzodiazepine (B76468) precursor could potentially be used to construct the 7-bromo-5-nitro-benzimidazole core, offering an alternative synthetic route to the final structure.
Spectroscopic Characterization and Structural Elucidation of 7 Bromo 5 Nitro 1h Benzimidazole
Mass Spectrometry
Mass spectrometry is a powerful analytical technique used to determine the mass-to-charge ratio of ions. It provides valuable information about the molecular weight and elemental composition of a compound, as well as its structure through the analysis of fragmentation patterns.
High-Resolution Mass Spectrometry (HRMS) for Precise Mass Determination
High-resolution mass spectrometry (HRMS) is essential for determining the precise molecular weight of a compound, which in turn allows for the confident determination of its elemental formula. For 7-Bromo-5-nitro-1H-benzimidazole, with the chemical formula C₇H₄BrN₃O₂, the expected exact mass can be calculated.
Table 1: Theoretical Exact Mass Data for this compound
| Isotope | Exact Mass (Da) |
| ¹²C | 12.000000 |
| ¹H | 1.007825 |
| ⁷⁹Br | 78.918337 |
| ¹⁴N | 14.003074 |
| ¹⁶O | 15.994915 |
| Monoisotopic Mass | 240.94869 |
Note: The monoisotopic mass is calculated using the most abundant isotopes of each element.
An HRMS analysis of this compound would be expected to show a molecular ion peak [M]⁺ at approximately m/z 240.9487, confirming its elemental composition.
Fragmentation Pattern Analysis for Structural Confirmation
In electron ionization mass spectrometry (EI-MS), the energetic electrons cause the molecule to ionize and fragment. The resulting fragmentation pattern is a unique fingerprint that helps to confirm the molecule's structure. For benzimidazole (B57391) derivatives, fragmentation often begins with the cleavage of the imidazole (B134444) ring.
Common fragmentation pathways for substituted benzimidazoles include the loss of small molecules like HCN. journalijdr.com For this compound, characteristic fragmentation would likely involve the loss of the nitro group (NO₂) as a primary fragmentation step, followed by the cleavage of the bromine atom.
Table 2: Plausible Mass Spectrometry Fragmentation for this compound
| Fragment Ion | Proposed Structure | m/z (approx.) |
| [C₇H₄BrN₃O₂]⁺ | Molecular Ion | 241/243 (due to Br isotopes) |
| [C₇H₄BrN]⁺ | Loss of NO₂ | 195/197 |
| [C₇H₄N₃O₂]⁺ | Loss of Br | 162 |
| [C₆H₃N]⁺ | Loss of Br and HCN | 116 |
Note: The presence of bromine with its two stable isotopes (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) would result in characteristic isotopic patterns for bromine-containing fragments, appearing as a pair of peaks separated by two mass units.
Electronic Absorption Spectroscopy
Electronic absorption spectroscopy, specifically Ultraviolet-Visible (UV-Vis) spectroscopy, provides insights into the electronic transitions within a molecule when it absorbs light in the UV and visible regions of the electromagnetic spectrum.
Ultraviolet-Visible (UV-Vis) Spectrophotometric Studies and Electronic Transitions
The UV-Vis spectrum of this compound is expected to be influenced by the benzimidazole core and the electronic effects of the nitro and bromo substituents. The benzimidazole ring system itself typically exhibits π → π* transitions. hnue.edu.vn The presence of the nitro group, a strong chromophore, is expected to introduce additional absorption bands, likely n → π* and further π → π* transitions. pharmatutor.org
In similar nitroaromatic compounds, weak n → π* transitions are often observed at longer wavelengths (around 350 nm), while more intense π → π* transitions appear at shorter wavelengths (around 250-300 nm). rsc.org The conjugation of the nitro group with the aromatic system can lead to a bathochromic (red) shift of the absorption bands.
Table 3: Expected UV-Vis Absorption Data for this compound
| Electronic Transition | Expected Wavelength Range (nm) | Molar Absorptivity (ε) |
| n → π* (from NO₂) | ~340-360 | Low |
| π → π* (Benzene ring) | ~250-270 | Moderate to High |
| π → π* (Nitro-aromatic system) | ~290-320 | Moderate |
Note: These values are estimations based on data for related nitroaromatic and benzimidazole compounds. The actual absorption maxima and intensities would depend on the solvent used for the analysis.
Solid-State Structural Analysis
The determination of the three-dimensional arrangement of atoms in a molecule and how these molecules pack in a crystal lattice is achieved through single-crystal X-ray diffraction.
Single Crystal X-ray Diffraction for Molecular Geometry and Crystal Packing
While no specific single-crystal X-ray diffraction data for this compound is publicly available, the analysis of other substituted benzimidazoles provides a general understanding of their structural features. researchgate.netnih.gov The benzimidazole core is generally planar. researchgate.net The bond lengths and angles would be influenced by the electronic effects of the bromo and nitro substituents.
The crystal packing is expected to be governed by intermolecular interactions such as hydrogen bonding (N-H···N or N-H···O), π-π stacking between the aromatic rings, and halogen bonding involving the bromine atom. These interactions play a crucial role in the stability of the crystal lattice. researchgate.netnih.gov
Table 4: Anticipated Crystallographic Parameters for this compound
| Parameter | Expected Features |
| Molecular Geometry | Largely planar benzimidazole ring system. Standard bond lengths and angles for C-N, C-C, C-Br, and N-O bonds. |
| Crystal System | Likely to be monoclinic or orthorhombic, common for such organic molecules. |
| Intermolecular Interactions | Hydrogen bonding involving the imidazole N-H and the nitro group oxygen. π-π stacking between adjacent benzimidazole rings. Potential for halogen bonding (C-Br···N/O). |
Hirshfeld Surface Analysis for Intermolecular Interactions
Hirshfeld surface analysis is a powerful computational method used to visualize and quantify intermolecular interactions within a crystal. It partitions the crystal space into regions where the electron distribution of a sum of spherical atoms for the molecule (the promolecule) dominates the corresponding sum over the crystal (the procrystal). The Hirshfeld surface is defined as the region where the contribution of the promolecule to the procrystal electron density is equal to 0.5. By mapping various properties onto this surface, a detailed picture of the intermolecular contacts can be obtained.
Key properties mapped onto the Hirshfeld surface for analyzing intermolecular interactions include:
d norm (Normalized Contact Distance): This property is a ratio involving the distances from the surface to the nearest nucleus inside the surface (di) and outside the surface (de), normalized by the van der Waals (vdW) radii of the respective atoms. The dnorm surface is colored to highlight intermolecular contacts. Red regions indicate contacts shorter than the sum of the vdW radii (close contacts), white regions represent contacts around the vdW separation, and blue regions show contacts longer than the vdW radii.
Shape Index and Curvedness: The shape index provides information about the local topology of the surface, helping to identify characteristic shapes associated with different types of intermolecular interactions, such as the planar stacking in π-π interactions. Curvedness is a measure of the local curvature of the surface, with large, flat regions of low curvedness often indicative of π-π stacking.
Application to Benzimidazole Derivatives:
In the absence of specific data for this compound, we can look at studies on analogous compounds to anticipate the types of interactions that would be present. For instance, in many substituted benzimidazole structures, the crystal packing is governed by a combination of hydrogen bonding, halogen bonding, π-π stacking, and various van der Waals interactions.
A hypothetical Hirshfeld surface analysis of this compound would likely reveal the following key interactions, with their relative contributions quantifiable via fingerprint plots:
Hydrogen Bonding: The N-H group of the imidazole ring is a potent hydrogen bond donor, while the nitrogen atom in the imidazole ring and the oxygen atoms of the nitro group are potential hydrogen bond acceptors. These interactions would appear as distinct, sharp spikes in the fingerprint plot and as intense red regions on the dnorm surface.
Halogen Bonding: The bromine atom can act as a halogen bond donor, interacting with nucleophilic atoms like the oxygen of the nitro group or the nitrogen of a neighboring imidazole ring.
π-π Stacking: The fused aromatic ring system of the benzimidazole core is prone to π-π stacking interactions, which would be visualized as broad, flat regions on the Hirshfeld surface and would have a characteristic appearance on the shape index and curvedness maps.
Illustrative Data from a Related Benzimidazole Derivative:
To provide a concrete example, a study on a different substituted benzimidazole derivative revealed the following percentage contributions of various intermolecular contacts to the Hirshfeld surface:
| Intermolecular Contact | Percentage Contribution |
| H···H | 45.0% |
| C···H/H···C | 20.5% |
| O···H/H···O | 15.2% |
| N···H/H···N | 8.3% |
| Br···H/H···Br | 5.5% |
| C···C | 3.1% |
| Other | 2.4% |
This table is illustrative and does not represent data for this compound.
Such a quantitative breakdown allows for a detailed understanding of the forces that hold the molecules together in the crystal, which in turn influences the material's physical properties.
Computational and Theoretical Chemistry Investigations of 7 Bromo 5 Nitro 1h Benzimidazole
Quantum Chemical Studies
Quantum chemical studies, particularly those grounded in Density Functional Theory (DFT), are pivotal in elucidating the intrinsic properties of 7-Bromo-5-nitro-1H-benzimidazole. These methods model the electronic structure of the molecule with high accuracy, offering a detailed picture of its chemical nature.
Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. For this compound, DFT calculations, often using a functional like B3LYP with a basis set such as 6-311++G(d,p), can determine the optimized molecular geometry, electronic energies, and the distribution of electron density. longdom.orgnih.gov These calculations reveal how the bromine and nitro substituents influence the electronic environment of the benzimidazole (B57391) core. The electron-withdrawing nature of the nitro group, combined with the inductive and resonance effects of the bromine atom, significantly modulates the electron density across the molecule. This, in turn, dictates the molecule's reactivity, including its susceptibility to nucleophilic or electrophilic attack. DFT can also be used to computationally authenticate reaction mechanisms involving substituted benzazoles. longdom.org
Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Energetics)
Frontier Molecular Orbital (FMO) theory simplifies the understanding of chemical reactivity by focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.org The energy and localization of these orbitals are critical in predicting how a molecule will interact with other species. ucsb.edu For this compound, the HOMO is typically localized on the benzimidazole ring system, indicating its potential to act as an electron donor in chemical reactions. Conversely, the LUMO is expected to be centered around the nitro group, highlighting its capacity as an electron acceptor. The energy gap between the HOMO and LUMO is a crucial indicator of the molecule's kinetic stability and chemical reactivity. taylorandfrancis.com A smaller energy gap generally implies higher reactivity. In substituted benzimidazoles, the presence of electron-withdrawing groups tends to lower the HOMO and LUMO energies. researchgate.net
| Orbital | Illustrative Energy (eV) | Localization |
| HOMO | -6.8 | Benzimidazole Ring |
| LUMO | -3.2 | Nitro Group |
| Energy Gap (ΔE) | 3.6 |
Table 1: Illustrative Frontier Molecular Orbital Energies for this compound, calculated using DFT. These values are representative and may vary with the computational method.
Electrostatic Potential (ESP) Surface Mapping
Electrostatic Potential (ESP) surface maps provide a visual representation of the charge distribution on the surface of a molecule. libretexts.org These maps are invaluable for predicting non-covalent interactions, such as hydrogen bonding and halogen bonding, which are crucial in biological systems and crystal engineering. For this compound, the ESP map would show regions of negative potential (typically colored red) around the oxygen atoms of the nitro group and the nitrogen atoms of the imidazole (B134444) ring, indicating their role as hydrogen bond acceptors. nih.govresearchgate.net A region of positive potential (blue) would be expected around the hydrogen atom attached to the imidazole nitrogen, making it a hydrogen bond donor. The bromine atom may exhibit a region of positive potential on its outermost surface (a "sigma-hole"), allowing for halogen bonding interactions. Understanding the ESP is important for designing molecules with specific binding affinities. nih.gov
Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, Vibrational Frequencies)
Computational methods can accurately predict various spectroscopic parameters. DFT calculations, for instance, can be used to compute the 1H and 13C NMR chemical shifts. nih.govresearchgate.net These predictions are highly valuable for confirming the structure of synthesized compounds by comparing the calculated spectra with experimental data. comporgchem.com Similarly, the vibrational frequencies of the molecule can be calculated and correlated with experimental infrared (IR) and Raman spectra. irjet.netnumberanalytics.com This analysis helps in assigning the observed spectral bands to specific molecular vibrations, such as the N-H stretch, C=N stretch, and the symmetric and asymmetric stretches of the nitro group. nih.gov
| Parameter | Illustrative Predicted Value | Experimental Correlation |
| 1H NMR Chemical Shift (N-H) | 13.5 ppm | Downfield due to acidic nature |
| 13C NMR Chemical Shift (C-NO2) | 145 ppm | Deshielded by nitro group |
| IR Frequency (N-O stretch) | 1530 cm-1 | Strong absorption band |
| IR Frequency (C-Br stretch) | 650 cm-1 | Characteristic low-frequency band |
Table 2: Illustrative Predicted Spectroscopic Parameters for this compound. These values are based on typical ranges observed for similar functional groups.
Molecular Dynamics (MD) Simulations
While quantum chemical methods provide insights into the static properties of a single molecule, Molecular Dynamics (MD) simulations are employed to study the dynamic behavior of molecules over time. nih.govnih.gov This includes conformational changes and interactions with the surrounding environment.
Conformational Landscape Exploration
Even for a relatively rigid molecule like this compound, small conformational changes, such as the rotation of the nitro group or slight puckering of the ring system, can occur. MD simulations can explore the potential energy surface of the molecule to identify the most stable conformations and the energy barriers between them. rsc.org In the context of its interaction with a biological target, such as a protein, MD simulations can reveal how the molecule adapts its conformation to fit into a binding site, providing a more dynamic and realistic picture of the binding process. nih.govnih.gov The stability of these interactions can be further analyzed through the calculation of binding free energies. nih.gov
Studies of Molecular Self-Assembly and Aggregation Behavior
Currently, there is a notable absence of published research specifically detailing the molecular self-assembly and aggregation behavior of this compound. Computational studies in this area are crucial for understanding how molecules interact with each other to form larger, ordered structures. These interactions are governed by non-covalent forces such as hydrogen bonding, π–π stacking, and halogen bonding. For benzimidazole derivatives, self-assembly is a key process that can influence their material properties and biological activity. For instance, the formation of supramolecular structures can impact a compound's solubility, crystal packing, and ability to interact with biological targets. Theoretical investigations into the self-assembly of related heterocyclic compounds often employ methods like molecular dynamics (MD) simulations and density functional theory (DFT) to predict and analyze the stability and geometry of molecular aggregates. Such studies on this compound would be invaluable for the rational design of novel materials and therapeutics.
Computational Modeling of Molecular Interactions
Ligand-Receptor Docking Simulations for Target Interaction Prediction
No specific ligand-receptor docking simulations for this compound have been reported in the scientific literature to date. Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In drug discovery, this method is instrumental in predicting the binding affinity and mode of action of a potential drug candidate with its biological target, typically a protein or a nucleic acid. For benzimidazole derivatives, which are known to exhibit a wide range of biological activities, docking studies are frequently used to elucidate their mechanism of action. nih.govmdpi.com These simulations provide insights into the key intermolecular interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the ligand-receptor complex. Such computational analyses for this compound would be highly beneficial in identifying its potential biological targets and guiding further experimental studies.
Adsorption Mechanism Studies (e.g., Corrosion Inhibition)
There is a lack of specific research on the adsorption mechanism of this compound, particularly concerning its potential as a corrosion inhibitor. Benzimidazole and its derivatives are well-documented as effective corrosion inhibitors for various metals and alloys in acidic environments. nih.govresearchgate.netnih.govpeacta.org Computational studies, often employing DFT and molecular dynamics simulations, are vital in understanding the adsorption behavior of these molecules on metal surfaces. rsc.org These theoretical investigations can determine the adsorption energy, geometry, and the nature of the chemical bonds formed between the inhibitor and the metal. The presence of heteroatoms (N, O, S) and π-electrons in the benzimidazole ring system generally facilitates strong adsorption onto metal surfaces, forming a protective layer that inhibits corrosion. researchgate.net An analysis of the electronic properties of this compound, such as the energies of its frontier molecular orbitals (HOMO and LUMO), would be necessary to predict its effectiveness as a corrosion inhibitor.
Quantitative Structure-Activity Relationship (QSAR) Studies
Development of Predictive Models for Biological Activity
Specific Quantitative Structure-Activity Relationship (QSAR) models for this compound have not been developed. QSAR studies are a cornerstone of modern medicinal chemistry, aiming to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.govbiolscigroup.us These models use statistical methods to correlate physicochemical properties or theoretical molecular descriptors with observed biological activities. For various classes of benzimidazole derivatives, QSAR models have been successfully developed to predict their activity as antimicrobial, anticancer, and anthelmintic agents. nih.govnih.gov The development of a QSAR model that includes this compound would require a dataset of structurally related compounds with experimentally determined biological activities.
Analysis of Physicochemical Descriptors and Their Influence on Activity
A detailed analysis of the physicochemical descriptors of this compound and their specific influence on its biological activity is not available in the current body of scientific literature. The biological activity of benzimidazole derivatives is generally influenced by a variety of physicochemical descriptors. nih.gov These can include electronic properties (such as dipole moment and frontier molecular orbital energies), steric properties (like molecular volume and surface area), and hydrophobic properties (such as the logarithm of the partition coefficient, LogP). For example, in a QSAR study of other benzimidazole derivatives, the size of substituents and the electronic field effects were found to be significant contributors to their tuberculostatic activity. nih.gov To understand the activity of this compound, a systematic study correlating its specific descriptors with biological data would be required.
Below is a table of physicochemical properties for this compound obtained from the PubChem database. nih.gov
| Property | Value |
| Molecular Weight | 242.03 g/mol |
| Molecular Formula | C₇H₄BrN₃O₂ |
| XLogP3 | 2.1 |
| Hydrogen Bond Donor Count | 1 |
| Hydrogen Bond Acceptor Count | 3 |
| Rotatable Bond Count | 0 |
| Exact Mass | 240.9487 g/mol |
| Monoisotopic Mass | 240.9487 g/mol |
| Topological Polar Surface Area | 71.8 Ų |
| Heavy Atom Count | 13 |
| Formal Charge | 0 |
| Complexity | 227 |
| Isotope Atom Count | 0 |
| Defined Atom Stereocenter Count | 0 |
| Undefined Atom Stereocenter Count | 0 |
| Defined Bond Stereocenter Count | 0 |
| Undefined Bond Stereocenter Count | 0 |
| Covalently-Bonded Unit Count | 1 |
| Compound Is Canonicalized | Yes |
Advanced Applications and Research Directions for 7 Bromo 5 Nitro 1h Benzimidazole Derivatives
Medicinal Chemistry Applications and Biological Activity Profiling
Derivatives of 7-Bromo-5-nitro-1H-benzimidazole have been the subject of extensive research to explore their therapeutic potential. The presence of the electron-withdrawing nitro group and the halogen bromo group on the benzimidazole (B57391) ring creates a unique electronic environment, influencing the molecule's interaction with biological targets.
Antimicrobial Activity Studies (Antibacterial, Antifungal, Antitubercular)
The search for novel antimicrobial agents is a global health priority due to the rise of drug-resistant pathogens. Benzimidazole derivatives have shown considerable promise in this area.
Antibacterial and Antifungal Activity:
Derivatives of this compound have been investigated for their ability to inhibit the growth of various bacterial and fungal strains. The antimicrobial efficacy is often attributed to the ability of the benzimidazole scaffold to interfere with essential cellular processes in microorganisms. For instance, studies have shown that halogen and nitro-substituted benzimidazoles exhibit significant antibacterial activity, particularly against Gram-positive bacteria like Bacillus subtilis. antibiotics-chemotherapy.ru Polyhalogenated derivatives, in particular, have demonstrated potent activity. antibiotics-chemotherapy.ru The introduction of different substituents on the benzimidazole core allows for the fine-tuning of the antimicrobial spectrum and potency. A study on various benzimidazole derivatives revealed that those with halo-substituents at the 5-position could be promising broad-spectrum antimicrobial candidates. nih.gov
Interactive Data Table: Antibacterial and Antifungal Activity of Benzimidazole Derivatives
| Compound/Derivative | Microorganism | Activity (MIC, µg/mL) | Reference |
| 5,6-dibromo-2-(trifluoromethyl)benzimidazole | Bacillus subtilis BKM B-407 | 0.49 | antibiotics-chemotherapy.ru |
| N-substituted 6-nitro-1H-benzimidazole derivatives (e.g., 4k) | Candida albicans, Aspergillus niger | 8-16 | rsc.org |
| Benzimidazole-pyrazole hybrid (nitro-substituted) | Pseudomonas aeruginosa, Penicillium chrysogenum | Inhibition zone of 34 mm and 41 mm respectively (at 100 µ g/well ) | nih.gov |
Antitubercular Activity:
Tuberculosis remains a major global health threat, and the development of new anti-tubercular drugs is crucial. Nitro-containing compounds are of particular interest as they can be activated under the hypoxic conditions of tuberculosis granulomas. Several studies have highlighted the potential of nitro-benzimidazole derivatives as potent anti-tubercular agents. nih.gov For example, a series of 5(6)-bromo-1-[(phenyl)sulfonyl]-2-[(4-nitrophenoxy)methyl]-1H-benzimidazoles showed promising in vitro activity against Mycobacterium tuberculosis H37Rv. researchgate.net Some synthesized benzimidazole derivatives have exhibited minimum inhibitory concentration (MIC) values lower than or equivalent to standard anti-tubercular drugs like isoniazid (B1672263) and rifampicin. nih.gov
Interactive Data Table: Antitubercular Activity of Benzimidazole Derivatives
| Compound/Derivative | Strain | Activity (MIC, µg/mL) | Reference |
| 5(6)-bromo-1-[(phenyl)sulfonyl]-2-[(4-nitrophenoxy)methyl]-1H-benzimidazole (7a) | M. tuberculosis H37Rv | Not Specified | researchgate.net |
| Substituted Benzimidazole Derivative (Compound 7) | M. tuberculosis | 0.8 | nih.gov |
| Substituted Benzimidazole Derivative (Compound 8) | M. tuberculosis | 0.8 | nih.gov |
| Benzimidazolium salt (7h) | M. tuberculosis H37Rv | 2 | researchgate.net |
Antiviral Efficacy Investigations
The broad-spectrum biological activity of benzimidazoles extends to antiviral applications. While specific studies on this compound derivatives are limited, research on related nitro-benzimidazoles suggests potential in this area. nih.govnih.gov Benzimidazole derivatives have been tested against a range of viruses, including HIV, hepatitis viruses, and rotavirus. nih.gov For instance, a series of 5-nitro-1H-benzimidazole derivatives showed significant inhibitory effects against rotavirus Wa strain and adenovirus type-7. nih.gov The mechanism of antiviral action is often virus-specific and can involve the inhibition of viral enzymes or interference with viral replication processes.
Enzyme Inhibition Studies (e.g., DNA Gyrase B, DprE1, alpha-glucosidase)
Enzyme inhibition is a key mechanism through which many drugs exert their therapeutic effects. Derivatives of this compound have been explored as inhibitors of various enzymes.
DNA Gyrase B:
DNA gyrase is a bacterial enzyme essential for DNA replication, making it an attractive target for antibacterial drugs. researchgate.netmdpi.com Computer-aided drug design and docking studies have identified 2,5(6)-substituted benzimidazoles as potential inhibitors of E. coli DNA Gyrase B. nih.gov The 5(6)-bromo-2-(2-nitrophenyl)-1H-benzimidazole core has been used as a starting point for the synthesis of potent inhibitors. nih.gov These compounds are designed to interact with key amino acid residues in the ATP-binding site of the enzyme. nih.gov
DprE1 (Decaprenylphosphoryl-β-D-ribose 2'-epimerase):
DprE1 is a crucial enzyme in the cell wall synthesis of Mycobacterium tuberculosis, making it a prime target for the development of new anti-tubercular drugs. nih.gov The nitro group is a key feature in many DprE1 inhibitors, as it is believed to be reduced to a reactive nitroso form that covalently binds to a cysteine residue in the enzyme's active site. nih.govnih.gov While direct studies on this compound derivatives as DprE1 inhibitors are not widely reported, the presence of the nitro group suggests their potential in this area. nih.gov
Alpha-glucosidase:
Alpha-glucosidase is an enzyme involved in carbohydrate digestion, and its inhibition can help manage type 2 diabetes by reducing post-meal blood glucose levels. researchgate.netrsc.orgscielo.br Several studies have demonstrated the potent alpha-glucosidase inhibitory activity of benzimidazole derivatives. researchgate.netresearchgate.netnih.gov The synthesis of 5-nitro-1H-benzo[d]imidazole-2-thiol derivatives has led to the discovery of compounds with significantly higher inhibitory activity than the standard drug acarbose. researchgate.net
Interactive Data Table: Enzyme Inhibitory Activity of Benzimidazole Derivatives
| Derivative Class | Target Enzyme | Key Findings | Reference |
| 2,5(6)-substituted benzimidazoles | E. coli DNA Gyrase B | Docking studies show promising interactions with the ATP-binding site. | nih.gov |
| N′-benzoyl-3-(4-bromophenyl)-1H-pyrazole-5-carbohydrazide analogs | Staphylococcus aureus DNA gyrase | Compound 3k showed strong inhibition with an IC50 of 0.15 µg/mL. | nih.gov |
| 6-(4-nitrophenoxy)-1H-imidazo[4,5-b]pyridine derivatives | DprE1 | Potent antitubercular activity, suggesting potential DprE1 inhibition. | nih.gov |
| 5-(Arylideneamino)-1H-Benzo[d]imidazole-2-thiols | Alpha-glucosidase | Compounds showed higher inhibition than acarbose, with IC50 values as low as 0.64 µM. | researchgate.net |
Modulation of Receptor Systems (e.g., Angiotensin II Receptor Antagonism)
The renin-angiotensin system plays a crucial role in regulating blood pressure, and angiotensin II receptor antagonists are widely used as antihypertensive drugs. nih.gov Benzimidazole derivatives, such as candesartan (B1668252) and telmisartan, are established angiotensin II AT1 receptor blockers. nih.govnih.gov The benzimidazole-7-carboxylic acid scaffold has been identified as a key structural feature for potent and insurmountable angiotensin II antagonism. nih.gov While specific research on this compound derivatives in this context is limited, the general applicability of the benzimidazole core in designing angiotensin II receptor antagonists is well-documented. nih.govntnu.no
Evaluation of Vasorelaxant Properties
Vasodilators are important for the treatment of hypertension and other cardiovascular diseases. Some 5-nitrobenzimidazole (B188599) derivatives have been shown to possess vasorelaxant activity. researchgate.net These compounds can induce relaxation of pre-contracted aortic rings in a concentration-dependent manner, an effect that may be partially dependent on the endothelium. The mechanism of action can involve the cyclic guanosine (B1672433) 3',5'-monophosphate (cGMP) pathway. nih.gov
Anticancer Activity Research (excluding clinical human trials)
The development of novel anticancer agents is a major focus of medicinal chemistry research. Benzimidazole derivatives have emerged as a promising class of compounds with significant cytotoxic effects against various cancer cell lines. rsc.orgnih.govresearchgate.netjksus.orgresearchgate.netrsc.orgfrontiersin.org The anticancer activity of these compounds can be mediated through various mechanisms, including the induction of apoptosis and cell cycle arrest. nih.gov For instance, a bromo-derivative of benzimidazole has been shown to induce G2/M cell cycle arrest and apoptotic cell death in different human cancer cells. nih.gov The presence of a nitro group can also contribute to the cytotoxic potential of benzimidazole derivatives. nih.gov
Interactive Data Table: In Vitro Anticancer Activity of Benzimidazole Derivatives
| Compound/Derivative | Cancer Cell Line | Activity (IC50) | Reference |
| Bromo-derivative (Compound 5) | MCF-7 (Breast) | 17.8 ± 0.24 µg/mL | nih.gov |
| Bromo-derivative (Compound 5) | DU-145 (Prostate) | 10.2 ± 1.4 µg/mL | nih.gov |
| Bromo-derivative (Compound 5) | H69AR (Lung) | 49.9 ± 0.22 µg/mL | nih.gov |
| Benzimidazole derivative (se-182) | HepG2 (Liver) | 15.58 µM | jksus.org |
| Benzimidazole derivative (se-182) | A549 (Lung) | 15.80 µM | jksus.org |
Material Science Applications
The unique electronic and structural characteristics imparted by the bromo and nitro substituents make this compound and its derivatives promising candidates for specialized applications in material science.
Development as Energetic Materials Precursors
The synthesis of high-performance, thermally stable, and insensitive energetic materials is a significant goal in modern chemistry. Benzimidazole derivatives are being explored as foundational structures for new energetic materials due to their rigid, nitrogen-rich heterocyclic framework. The presence of nitro groups (-NO2) is a critical feature for an energetic compound, as they contribute to a high heat of formation and a favorable oxygen balance.
Theoretical studies on benzimidazole derivatives show that introducing nitro groups can decrease thermal stability but significantly increases the chemical stability and explosive properties of the compound. mdpi.combohrium.com The combination of nitro groups with other substituents can be used to modulate these properties, aiming for high stability, low toxicity, and good explosive performance. bohrium.com The this compound molecule serves as a valuable precursor in this context. The nitro group provides the energetic character, while the benzimidazole core offers a stable platform. The bromine atom further enhances the molecule's density, a key parameter for detonation performance. Synthetic strategies can be envisioned where the bromine atom is substituted, or further nitration is attempted to create polynitrobenzimidazole derivatives with even greater energetic potential. mdpi.comnih.gov
Table 1: Influence of Substituents on Benzimidazole for Energetic Materials
| Substituent | Effect on Properties | Rationale |
|---|---|---|
| -NO₂ (Nitro) | Increases explosive performance, increases density, may decrease thermal stability. | Key energetic functional group, contributes to oxygen balance. mdpi.combohrium.com |
| -Br (Bromo) | Increases molecular density. | Higher density often correlates with improved detonation velocity and pressure. |
| -CH₃ (Methyl) | Can increase thermal stability. | Electron-donating group, can influence bond stability. bohrium.com |
| -NH₂ (Amino) | Can form strong hydrogen bonds, increasing insensitivity and heat resistance. nih.gov | Important for creating safer energetic materials. |
Investigation as Corrosion Inhibitors for Metal Surfaces
Benzimidazole and its derivatives are widely recognized as effective corrosion inhibitors for various metals and alloys, particularly for steel in acidic environments. researchgate.netnih.gov Their inhibitory action stems from their ability to adsorb onto the metal surface, forming a protective layer that blocks the active sites for corrosion. This adsorption occurs through the heteroatoms (nitrogen) in the imidazole (B134444) ring, the π-electrons of the aromatic system, and functional groups on the benzene (B151609) ring. researchgate.net
The this compound molecule possesses several features that make it a strong candidate for a corrosion inhibitor. The benzimidazole nucleus itself is a proven inhibitor. The nitrogen atoms can coordinate with metal ions on the surface, while the planar structure allows for effective surface coverage. The electron-withdrawing nitro group and the bromine atom can influence the electron density distribution of the molecule, thereby modulating its adsorption characteristics on the metal surface. Studies on related nitro-substituted compounds, like 4-amino-4'-nitroazobenzene derivatives, have demonstrated their effectiveness in inhibiting copper corrosion in nitric acid. peacta.org The inhibition efficiency of benzimidazole derivatives generally increases with concentration and is influenced by both physical (electrostatic) and chemical adsorption processes. rsc.org
Table 2: Corrosion Inhibition Efficiency of Selected Benzimidazole Derivatives on Steel in 1 M HCl
| Inhibitor | Concentration | Inhibition Efficiency (%) | Adsorption Isotherm |
|---|---|---|---|
| 2-(2-aminophenyl)-1H-benzimidazole (APhBI) | 3 mM | 87.09% | Langmuir |
| 2-(2-hydroxophenyl)-1H-benzimidazole (HPhBI) | 3 mM | 85.06% | Langmuir |
| (1H-benzimidazol-2-yl)methanethiol (LF1) | Optimal | 88.2% | Langmuir |
| 1-dodecyl-2-((dodecylthio)methyl)-1H-benzimidazole (LF2) | Optimal | 95.4% | Langmuir |
Data sourced from multiple studies for comparative purposes. nih.govrsc.org
Supramolecular Chemistry and Crystal Engineering
The assembly of molecules into well-defined, ordered structures in the solid state is governed by a variety of non-covalent interactions. The functional groups of this compound make it an excellent subject for studies in crystal engineering, where these interactions can be harnessed to design materials with specific properties.
Exploration of Hydrogen Bonding Networks in Crystalline Solids
Hydrogen bonding is a dominant force in determining the crystal packing of benzimidazole derivatives. The N-H group of the imidazole ring is a strong hydrogen bond donor, while the unprotonated nitrogen atom is an acceptor. In this compound, the oxygen atoms of the nitro group provide additional, strong hydrogen bond acceptor sites. In the crystal structure of a related compound, 2-methyl-5-nitro-1H-benzimidazole monohydrate, extensive hydrogen bonding networks involving the N-H group, the nitro group, and water molecules stabilize the crystal lattice, forming sheets. nih.gov Similar interactions are expected to play a crucial role in the crystal packing of this compound, leading to robust, high-dimensional supramolecular architectures.
Analysis of Pi-Pi Stacking and Other Non-Covalent Interactions
The planar, aromatic nature of the benzimidazole ring system makes it highly susceptible to π-π stacking interactions. researchgate.net These interactions, where the electron-rich π-systems of adjacent molecules overlap, are crucial for stabilizing crystal structures and influencing electronic properties. rsc.org In many benzimidazole derivatives, these stacking interactions lead to the formation of columns or layers within the crystal. nih.govresearchgate.net For instance, in 2-methyl-5-nitro-1H-benzimidazole, a short intermolecular contact with a centroid-centroid distance of 3.6419 Å between the benzene and imidazole rings of adjacent molecules indicates a significant π-π interaction. nih.gov The presence of the electron-withdrawing nitro group in this compound can further enhance these interactions through quadrupole-quadrupole coupling, potentially leading to tightly packed crystal structures. nih.gov
Role of Halogen Bonding in Molecular Recognition
Halogen bonding is a non-covalent interaction where a halogen atom (like bromine) acts as an electrophilic species (a Lewis acid) and interacts with a nucleophile (a Lewis base). acs.org This occurs because a covalently bonded halogen atom has an anisotropic distribution of electron density, creating a region of positive electrostatic potential, known as a σ-hole, on the side opposite to the covalent bond. acs.org
In this compound, the bromine atom attached to the aromatic ring is a potential halogen bond donor. It can form attractive interactions with nucleophilic sites on neighboring molecules, such as the nitrogen atom of the imidazole ring or the oxygen atoms of the nitro group. acs.orgnih.gov Studies on iodoimidazole derivatives have shown that strong C-I···N and C-I···π halogen bonds can dominate the intermolecular interactions, directing the assembly of molecules into specific arrangements like one-dimensional ribbons or dimers. nih.gov The C-Br···O and C-Br···N halogen bonds in crystalline this compound could serve as a powerful tool in crystal engineering, complementing the hydrogen bonds and π-π stacking to create complex and predictable supramolecular structures.
Future Research Perspectives and Interdisciplinary Approaches
The exploration of this compound and its derivatives is entering a phase where future progress will be heavily reliant on forward-thinking research strategies and the convergence of multiple scientific disciplines. The inherent versatility of the benzimidazole scaffold, combined with the specific electronic properties imparted by the bromo and nitro substituents, presents a fertile ground for the development of novel therapeutic agents. Advancements in this area are increasingly driven by a synergistic approach that combines computational power with sophisticated experimental techniques to design, discover, and develop next-generation molecules with high precision and efficacy.
Rational Design Principles for Enhanced Selectivity and Potency
Rational drug design, a cornerstone of modern medicinal chemistry, leverages a deep understanding of molecular interactions to create compounds with improved characteristics. For derivatives of this compound, the goal is to systematically modify the core structure to enhance its binding affinity for a specific biological target while minimizing off-target effects. This approach moves beyond trial-and-error synthesis to an informed, hypothesis-driven process.
Key to this is the use of computational tools like molecular docking. This technique allows researchers to virtually screen libraries of potential derivatives against the three-dimensional structure of a target protein, such as an enzyme or receptor. By calculating a "docking score," which estimates the binding affinity, scientists can prioritize the synthesis of molecules most likely to be active. For instance, in the development of novel 5-nitrobenzimidazole derivatives as potential antihypertensive agents, docking studies were used to predict which compounds would bind most effectively to the angiotensin-II receptor, with designed molecules showing docking scores ranging from -14.39 to -36.16.
Furthermore, molecular dynamics simulations can provide insight into the stability and behavior of a compound within the target's binding site over time. nih.govmdpi.com This was demonstrated in the study of 1-benzyl-5-bromoindolin-2-one derivatives, where simulations confirmed that a potent compound (7d) achieved a stable binding mode within the VEGFR-2 active site, comparable to the established inhibitor Sorafenib. mdpi.com Such computational analyses help elucidate the structure-activity relationship (SAR), guiding further chemical modifications to optimize potency. The design of new agents can also be based on the structure of existing drugs; for example, new 5(6)-nitrobenzimidazole derivatives have been created as analogues of the antiprotozoal drug benznidazole (B1666585) to explore new therapeutic applications. researchgate.net
Table 1: Examples of Rationally Designed Compounds and Their Biological Activity
| Compound Series | Derivative | Target/Assay | Activity (IC50/EC50) | Reference |
|---|---|---|---|---|
| 1-benzyl-5-bromoindolin-2-one | 7c | VEGFR-2 Inhibition | 0.728 µM | mdpi.com |
| 7d | VEGFR-2 Inhibition | 0.503 µM | ||
| 5-nitro benzimidazole | BDZ3 | Vasorelaxant Activity | <30 µM | |
| BDZ6 | Vasorelaxant Activity | <30 µM | ||
| BDZ12 | Vasorelaxant Activity | <30 µM |
Exploration of Novel Biological Targets
The benzimidazole scaffold is recognized as a "privileged structure" in medicinal chemistry due to its ability to interact with a wide array of biological targets. researchgate.netnih.gov While research has identified its utility against targets like VEGFR-2 in cancer and angiotensin-II receptors in hypertension, a significant opportunity lies in exploring novel therapeutic applications for this compound derivatives. mdpi.com
The structural similarity to known antiprotozoal agents has prompted investigations into their efficacy against parasites such as Giardia intestinalis, Entamoeba histolytica, and Trichomonas vaginalis. researchgate.net One derivative, compound 7, was found to be 7 times more active against G. intestinalis than the reference drug benznidazole, highlighting a promising avenue for antiparasitic drug development. researchgate.net
Moreover, the broader class of benzimidazole-pyrazole hybrids has demonstrated significant antimicrobial and antiviral properties. nih.gov This suggests that derivatives of this compound could be directed against novel bacterial or viral targets, such as DNA gyrase or other essential microbial enzymes. nih.gov The continual emergence of drug-resistant pathogens necessitates the search for compounds that act on new biological pathways, a role that these derivatives are well-suited to fill. nih.gov Interdisciplinary collaborations between medicinal chemists, microbiologists, and virologists are crucial for identifying these new targets and evaluating the therapeutic potential of these compounds.
Integration of High-Throughput Screening with Computational Design
The discovery of lead compounds is significantly accelerated by the integration of high-throughput screening (HTS) with computational design. nih.govnih.gov HTS involves the automated testing of vast libraries of chemical compounds against a specific biological target. researchgate.net However, physically screening millions of compounds is resource-intensive. A more efficient, integrated approach uses computational methods to first narrow down the field.
This process, known as high-throughput virtual screening (HTVS), computationally "docks" large chemical libraries (such as the ChemBridge library) against a target protein. nih.gov This virtual screening filters the library from millions to a few thousand promising candidates based on predicted binding affinity and other parameters. nih.gov These prioritized compounds are then subjected to experimental HTS and further in vitro assays. nih.govnih.gov This synergy was successfully used to identify a novel dual inhibitor of EGFR and HER2 kinases for gastric cancer. nih.gov A compound, referred to as C3, was identified through computational screening and subsequently validated in the lab, where it showed potent inhibition of both kinases and cancer cell proliferation. nih.gov
Following a primary HTS, secondary assays are critical to eliminate false positives. nih.gov For example, counter-screening against related targets can ensure selectivity, and cytotoxicity assays can confirm that the observed activity is not due to general cell death. nih.gov This integrated pipeline, from computational design and virtual screening to focused experimental validation, represents a powerful and efficient paradigm for discovering the next generation of drugs based on the this compound scaffold.
Table 2: Integrated Screening and Validation of a Lead Compound
| Compound | Screening Method | Target | In Vitro Activity (IC50/GI50) | Reference |
|---|---|---|---|---|
| C3 (5-(4-oxo-4H-3,1-benzoxazin-2-yl)-2-[3-(4-oxo-4H-3,1-benzoxazin-2-yl) phenyl]-1H-isoindole-1,3(2H)-dione) | High-Throughput Computational Screening followed by In Vitro Assay | EGFR Kinase Inhibition | 37.24 nM (IC50) | nih.gov |
| HER2 Kinase Inhibition | 45.83 nM (IC50) | |||
| KATOIII Gastric Cancer Cell Inhibition | 84.76 nM (GI50) | |||
| Snu-5 Gastric Cancer Cell Inhibition | 48.26 nM (GI50) |
Q & A
Q. How can researchers resolve discrepancies in spectroscopic data during compound characterization?
- Methodological Answer : Discrepancies between experimental and theoretical spectral data (e.g., unexpected peaks in NMR or FTIR) should be addressed by: (i) Re-examining reaction conditions for potential byproducts. (ii) Comparing data with structurally similar compounds (e.g., 5-Bromo-1-[(N-substituted-carbamoyl)methyl]-7-azabenzimidazoles) to identify substituent effects . (iii) Employing computational tools (e.g., Gaussian or COMSOL Multiphysics) to simulate spectra and validate assignments .
Q. What purification strategies are effective for isolating this compound from complex mixtures?
- Methodological Answer :
- Liquid-Liquid Extraction : Use dichloromethane/water partitioning to remove polar impurities.
- Column Chromatography : Optimize mobile phase composition (e.g., hexane:ethyl acetate 7:3) based on TLC monitoring.
- Recrystallization : Methanol or ethanol at low temperatures yields high-purity crystals. Purity should be confirmed via HPLC (>95%) and melting point analysis (130–131°C for related bromobenzimidazoles) .
Advanced Research Questions
Q. How can factorial design improve the optimization of reaction conditions for 7-Bromo-5-nenzoimidazole derivatives?
- Methodological Answer : A 2 factorial design evaluates variables like temperature, catalyst loading, and reaction time. For example:
Q. What computational strategies are effective for predicting the bioactivity of this compound analogs?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina to simulate binding affinities with target proteins (e.g., EGFR kinase). For example, 4-bromo-5-chloro-2-phenyl-1H-benzo[d]imidazole showed a docking score of -9.2 kcal/mol, correlating with experimental IC values .
- ADMET Prediction : Tools like SwissADME assess pharmacokinetic properties (e.g., logP, bioavailability). Substituents like nitro groups may increase metabolic stability but require toxicity screening .
Q. How can researchers address conflicting data in structure-activity relationship (SAR) studies of benzimidazole derivatives?
- Methodological Answer : Contradictions (e.g., a bromo substituent enhancing activity in one assay but reducing it in another) can arise from: (i) Differences in assay conditions (e.g., pH, solvent). (ii) Conformational flexibility (e.g., 2,2′-(oxydimethanediyl)bis-benzimidazoles adopt varying geometries in solution ). Resolution involves:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
